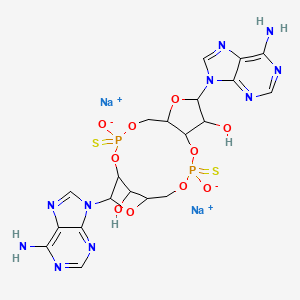![molecular formula C29H52S2Sn B12304915 Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane](/img/structure/B12304915.png)
Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane is an organotin compound with the molecular formula C29H52S2Sn and a molecular weight of 583.56 g/mol . This compound is characterized by its unique structure, which includes a thieno[3,2-b]thiophene core substituted with an undecyl chain and three butyl groups attached to a tin atom. It is typically a solid at room temperature, appearing as colorless or pale yellow crystals .
Vorbereitungsmethoden
The synthesis of Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane generally involves organic synthesis techniques. One common method includes the reaction of organotin compounds with functionalized thieno[3,2-b]thiophene derivatives . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity. Industrial production methods often require precise control of these parameters to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, often resulting in the formation of reduced tin species.
Substitution: The compound is reactive in substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution . The major products formed from these reactions are typically modified organotin compounds with altered functional groups or oxidation states .
Wissenschaftliche Forschungsanwendungen
Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a catalyst in organic synthesis reactions, facilitating the formation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
Wirkmechanismus
The mechanism by which Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane exerts its effects involves its interaction with molecular targets and pathways. The compound’s organotin core allows it to form stable complexes with various substrates, facilitating catalytic reactions. Its lipophilic nature enables it to penetrate biological membranes, where it can modulate cellular processes by interacting with specific proteins or enzymes .
Vergleich Mit ähnlichen Verbindungen
Tributyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane can be compared with other organotin compounds, such as:
Tributyl(thiophen-2-yl)stannane: Similar in structure but lacks the undecyl chain, affecting its reactivity and applications.
Tributyl(2-thienyl)stannane: Another related compound with different substituents on the thiophene ring, leading to variations in chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it particularly valuable in specialized applications .
Eigenschaften
Molekularformel |
C29H52S2Sn |
|---|---|
Molekulargewicht |
583.6 g/mol |
IUPAC-Name |
tributyl-(3-undecylthieno[3,2-b]thiophen-5-yl)stannane |
InChI |
InChI=1S/C17H25S2.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-15-14-19-16-12-13-18-17(15)16;3*1-3-4-2;/h12,14H,2-11H2,1H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
AZFHHHGTWOIXMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC1=CSC2=C1SC(=C2)[Sn](CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[10-(7-cyano-2,1,3-benzothiadiazol-4-yl)-7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-2,1,3-benzothiadiazole-7-carbonitrile](/img/structure/B12304836.png)





![(1S)-1-(chloromethyl)-3-{5-[2-(dimethylamino)ethoxy]-1H-indole-2-carbonyl}-1H,2H,3H-benzo[e]indol-5-ol](/img/structure/B12304890.png)
![2-Methyl-4-azatricyclo[5.2.1.0,2,6]decan-3-one](/img/structure/B12304895.png)


![1-[1-[(10,16-Dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B12304919.png)



